Cas no 1805376-75-3 (4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine)

4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine
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- インチ: 1S/C9H9F2N3O/c1-15-7-4-14-8(9(10)11)6(3-13)5(7)2-12/h4,9H,2,12H2,1H3
- InChIKey: OFBFWELHYJUECW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=C(C(=CN=1)OC)CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 71.9
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041511-1g |
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine |
1805376-75-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine 関連文献
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4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridineに関する追加情報
4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine: A Comprehensive Overview
The compound 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine, with the CAS number 1805376-75-3, is a highly specialized organic compound belonging to the pyridine derivative family. This molecule has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound's structure is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 5, each contributing distinct chemical properties that make it versatile for diverse applications.
The synthesis of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine involves a series of carefully designed chemical reactions, often employing multi-step strategies to achieve the desired product. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and improved purity. For instance, researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to streamline the production of this compound. These innovations not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical processes.
The structural uniqueness of this compound lies in its functional groups: an amino methyl group at position 4, a cyano group at position 3, a difluoromethyl group at position 2, and a methoxy group at position 5. Each of these groups imparts specific reactivity and biological activity to the molecule. For example, the amino methyl group enhances nucleophilic properties, making it suitable for reactions involving electrophilic targets. The cyano group introduces electron-withdrawing effects, which can modulate the electronic environment of the pyridine ring. Meanwhile, the difluoromethyl group contributes to both steric and electronic effects, influencing the compound's solubility and bioavailability. The methoxy group adds hydrophilic character to the molecule, which is crucial for its interaction with biological systems.
Recent studies have highlighted the potential of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine as a lead compound in drug discovery. Its ability to act as a kinase inhibitor has been explored in preclinical models, showing promising results in inhibiting key enzymes involved in cancer progression. Additionally, this compound has demonstrated potential as an agrochemical agent, particularly in pest control applications. Its ability to disrupt insect nervous systems without significant toxicity to mammals makes it a valuable candidate for developing eco-friendly pesticides.
In terms of materials science, this compound has been investigated for its role in polymer chemistry. The functional groups present in its structure enable it to serve as a building block for constructing advanced materials with tailored properties. For instance, researchers have utilized this compound as a monomer in synthesizing conducting polymers, which find applications in electronics and energy storage devices.
The toxicological profile of 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine has also been extensively studied to ensure its safe handling and application. Preclinical studies indicate that while it exhibits potent biological activity at therapeutic concentrations, its toxicity profile is manageable when administered within specific dosage ranges. Regulatory agencies have provided guidelines for its use in research settings, emphasizing proper containment measures and waste management practices.
In conclusion, 4-(Aminomethyl)-3-cyano-2-(difluoromethyl)-5-methoxypyridine, CAS number 1805376-75-3, stands as a testament to the ingenuity of modern chemical synthesis and its potential impact across multiple disciplines. With ongoing research unraveling new dimensions of its utility and safety profile, this compound is poised to play a pivotal role in advancing both scientific understanding and practical applications.
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